molecular formula C13H24N2O4 B13060447 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid

2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid

Cat. No.: B13060447
M. Wt: 272.34 g/mol
InChI Key: RTMGYALNLPCQHO-UHFFFAOYSA-N
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Description

This compound is a tert-butoxycarbonyl (Boc)-protected amino acid derivative featuring a 1-methylpiperidin-4-yl substituent. Its molecular formula is C₁₃H₂₂N₂O₄, with a molecular weight of 270.33 g/mol (calculated from structural data). The Boc group enhances stability during synthetic processes, while the piperidine moiety contributes to conformational rigidity, making it valuable in medicinal chemistry for targeting receptors or enzymes .

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

2-(1-methylpiperidin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14-10(11(16)17)9-5-7-15(4)8-6-9/h9-10H,5-8H2,1-4H3,(H,14,18)(H,16,17)

InChI Key

RTMGYALNLPCQHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCN(CC1)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid typically involves the condensation of O-(carboxymethyl)hydroxylamine with di-tert-butyl dicarbonate (Boc2O). The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems allow for efficient and scalable synthesis by providing precise control over reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amine, which can then be further functionalized or used in subsequent synthetic steps.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development
The compound is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its ability to serve as a building block for more complex molecules is crucial in the development of new drugs, particularly those targeting neurological and psychiatric disorders due to the presence of the piperidine moiety, which is known for its activity on the central nervous system.

1.2 Targeting Neurotransmitter Systems
Research indicates that derivatives of this compound can influence neurotransmitter systems, particularly through modulation of receptor activity. For instance, compounds derived from 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid have shown potential in enhancing dopaminergic and serotonergic signaling pathways, which are critical in treating conditions such as depression and schizophrenia.

Synthesis of Peptides

2.1 Peptide Synthesis
The tert-butoxycarbonyl (Boc) group is widely utilized in peptide synthesis as a protecting group for amines. This compound can be employed effectively to protect amino groups during the synthesis of peptides, allowing for selective reactions at other functional groups. The Boc protection strategy is especially beneficial in multi-step syntheses where stability and selectivity are paramount.

2.2 Case Study: Synthesis of Bioactive Peptides
In a study focused on synthesizing bioactive peptides, this compound was used to create a series of peptide analogs that exhibited enhanced biological activity compared to their unmodified counterparts. These peptides demonstrated improved binding affinities to specific receptors, highlighting the utility of this compound in peptide-based drug design.

Research Applications

3.1 Biological Studies
This compound has been utilized in various biological studies aimed at understanding the mechanisms of action of certain drugs. By modifying its structure, researchers can explore how changes affect biological activity, providing insights into drug efficacy and safety profiles.

3.2 Structure-Activity Relationship (SAR) Studies
SAR studies involving this compound have revealed important information about how structural modifications impact pharmacological properties. Such studies are essential for optimizing lead compounds during the drug discovery process.

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions using di-tert-butyl dicarbonate. The protected amine can then undergo various synthetic transformations without interference. The Boc group is subsequently removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Structural and Molecular Differences

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification CAS Number Source
Target Compound C₁₃H₂₂N₂O₄ 270.33 1-methylpiperidin-4-yl Not explicitly provided N/A
2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid C₁₂H₂₂N₂O₄ 258.31 Amino group at piperidin-4-yl 1159983-30-8
2-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)acetic acid C₁₅H₂₀N₂O₅ 308.33 4-methoxyphenyl instead of piperidinyl 55362-76-0
2-{[(tert-butoxy)carbonyl]amino}-2-(1-methylcyclobutyl)acetic acid C₁₃H₁₆FNO₄ 269.28 Fluorinated cyclobutyl group 658085-43-9
2-(2-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)-1H-imidazol-1-yl)acetic acid C₁₇H₂₆N₄O₅ 366.42 Imidazole ring appended to piperidine 1860297-13-7

Biological Activity

2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid, often referred to as a derivative of amino acids, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a piperidine moiety, making it a candidate for various therapeutic applications.

  • Molecular Formula : C₁₅H₂₃N₃O₄
  • Molecular Weight : 309.36 g/mol
  • CAS Number : 1180002-01-0

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity :
    • Recent studies have indicated that derivatives similar to this compound exhibit significant antitumor effects. For instance, compounds with similar structures have shown to decrease the viability of aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) by approximately 55% at a concentration of 10 μM after three days of treatment .
    • In vivo studies have further demonstrated that such compounds can suppress tumor growth in xenograft models, highlighting their potential as anticancer agents.
  • Mechanism of Action :
    • The biological mechanisms through which these compounds exert their effects often involve the inhibition of specific cellular pathways. For example, some derivatives have been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation in cancer cells .
    • Additionally, compounds with similar piperidine structures have been reported to interact with various receptors and enzymes, enhancing their therapeutic efficacy .
  • Antimicrobial Activity :
    • Preliminary investigations suggest that derivatives of this compound may possess antimicrobial properties. Compounds with structural similarities have shown effectiveness against various bacterial strains, indicating a potential for development into antimicrobial agents .

Case Study 1: Antitumor Efficacy

A study involving the administration of a structurally related compound demonstrated a marked reduction in tumor size in mice models treated with daily doses of 20 mg/kg. The treated groups exhibited significant differences in tumor growth compared to control groups, suggesting a robust antitumor response .

Case Study 2: Inhibition of Cancer Cell Proliferation

In vitro assays conducted on several cancer cell lines revealed that the compound inhibited cell proliferation effectively at concentrations ranging from 5 to 20 μM. Flow cytometry analyses confirmed that the compound induced apoptosis in treated cells, further supporting its potential use in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectConcentrationReference
AntitumorDecreased tumor viability10 μM
In vivo Tumor GrowthSuppression of tumor growth20 mg/kg
AntimicrobialEffective against bacterial strainsVaries

Q & A

Q. What are the recommended characterization techniques for verifying the purity and structure of 2-{[(tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid?

Methodological Answer: To confirm structural integrity and purity, employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to identify the Boc group (characteristic tert-butyl signals at ~1.4 ppm) and piperidine ring protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to validate molecular weight (e.g., expected [M+H]+ for C13_{13}H23_{23}N2_2O4_4: 295.16 g/mol).
  • Infrared Spectroscopy (IR) : Confirm carbonyl stretches (C=O at ~1700 cm1^{-1} for Boc and carboxylic acid groups).
  • HPLC : Use reverse-phase chromatography with UV detection (λ = 210–254 nm) to assess purity (>95% recommended for research use) .

Q. How should researchers handle solubility challenges for this compound in aqueous buffers?

Methodological Answer: The compound’s solubility is influenced by its Boc-protected amine and carboxylic acid group. For aqueous systems:

  • pH Adjustment : Solubilize in mildly acidic buffers (pH 4–6) where the carboxylic acid is protonated.
  • Co-solvents : Use DMSO or ethanol (10–20% v/v) to enhance solubility, ensuring compatibility with downstream assays .
  • Sonication : Briefly sonicate (5–10 min) to disperse aggregates.
  • Validation : Confirm solubility via dynamic light scattering (DLS) or nephelometry to avoid false negatives in biological assays .

Q. What safety precautions are critical when working with this compound?

Methodological Answer: Refer to Safety Data Sheets (SDS) for hazard mitigation:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and handling .
  • First Aid : For skin contact, rinse with water for 15 min; for inhalation, move to fresh air and seek medical attention .
  • Storage : Store at 2–8°C in a sealed container under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound while minimizing side reactions?

Methodological Answer: The Boc-protected amino acid structure requires careful reaction design:

  • Protection/Deprotection : Use tert-butyl dicarbonate (Boc2_2O) in THF with a catalytic base (e.g., DMAP) to protect the amine. Monitor pH to avoid premature deprotection .
  • Coupling Reagents : For carboxylic acid activation, employ HATU or EDCI/HOBt to reduce racemization .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the product from byproducts like tert-butyl alcohol .

Q. How does stereochemistry at the piperidine ring affect the compound’s biological activity?

Methodological Answer: The 1-methylpiperidin-4-yl group’s conformation impacts target binding (e.g., enzyme inhibition):

  • Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol to resolve R/S configurations .
  • Docking Studies : Perform molecular dynamics simulations to compare binding affinities of stereoisomers with target proteins (e.g., proteases or GPCRs) .
  • Biological Assays : Test enantiomers in cell-based assays (IC50_{50}, EC50_{50}) to correlate stereochemistry with potency .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

Methodological Answer: Discrepancies often arise from solvent polarity, temperature, or analytical methods:

  • Replicate Experiments : Perform triplicate measurements using standardized buffers (e.g., PBS vs. Tris-HCl).
  • Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to track degradation (e.g., Boc cleavage or oxidation) .
  • Inter-laboratory Validation : Collaborate with independent labs to compare data under controlled conditions .

Q. How can researchers design experiments to study the compound’s metabolic stability in vitro?

Methodological Answer:

  • Liver Microsome Assay : Incubate with rat/human liver microsomes (1 mg/mL) in NADPH-regenerating system at 37°C.
  • Sampling Intervals : Collect aliquots at 0, 15, 30, 60 min for LC-MS/MS analysis to quantify parent compound depletion .
  • Control Groups : Include CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .

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